molecular formula C6H8Cl2N2O B6214439 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride CAS No. 2731007-90-0

5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B6214439
CAS No.: 2731007-90-0
M. Wt: 195
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Description

5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone core, which is a versatile scaffold in drug design due to its ability to interact with biological targets through hydrogen bonding and other interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and formaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 3-chloropyridine with formaldehyde and ammonia to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dihydropyridinone ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Oxidized pyridinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Amino-substituted pyridinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride serves as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological targets makes it a candidate for drug discovery. It can be used to design inhibitors or modulators of enzymes and receptors, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the material science industry, this compound can be used to synthesize polymers and other materials with specific properties. Its incorporation into polymer chains can enhance the material’s stability and functionality.

Mechanism of Action

The mechanism by which 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-2-chloropyridin-3-one hydrochloride
  • 5-(aminomethyl)-3-bromo-1,2-dihydropyridin-2-one hydrochloride
  • 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-thione hydrochloride

Uniqueness

Compared to similar compounds, 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and a chloro group. This combination of functional groups provides distinct reactivity and interaction profiles, making it a versatile compound in various applications.

Properties

CAS No.

2731007-90-0

Molecular Formula

C6H8Cl2N2O

Molecular Weight

195

Purity

95

Origin of Product

United States

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